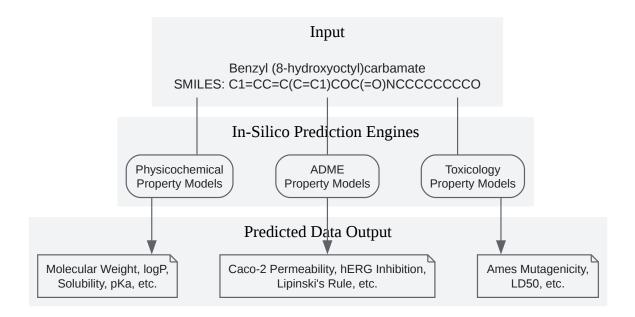


In-Silico Prediction of Benzyl (8hydroxyoctyl)carbamate Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction


Benzyl (8-hydroxyoctyl)carbamate is a chemical compound with potential applications in various fields, including drug discovery and materials science. Understanding its physicochemical, pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME), and toxicological properties is crucial for its development and safe handling. In the early stages of research, in-silico prediction methods offer a rapid and cost-effective approach to estimate these properties, guiding further experimental investigation.

This technical guide provides a comprehensive overview of the in-silico predicted properties of **Benzyl (8-hydroxyoctyl)carbamate**. The data presented herein is generated using a variety of established computational models and is intended to serve as a foundational resource for researchers. Furthermore, this guide includes detailed experimental protocols for the key properties, offering a pathway for the validation of these in-silico predictions.

In-Silico Property Prediction Workflow

The following diagram illustrates the general workflow for in-silico property prediction, starting from the chemical structure of **Benzyl (8-hydroxyoctyl)carbamate**.

Click to download full resolution via product page

Figure 1: In-Silico Property Prediction Workflow.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in various environments and are critical for formulation and delivery. The predicted properties for **Benzyl (8-hydroxyoctyl)carbamate** are summarized in the table below.

Property	Predicted Value	Method/Tool
Molecular Formula	C16H25NO3	-
Molecular Weight	279.37 g/mol	-
logP (octanol/water)	3.8 - 4.2	Multiple consensus models
Water Solubility	Low (predicted logS: -4.5 to -5.0)	Multiple consensus models
pKa (most acidic)	~13.5 (hydroxyl proton)	Chemicalize
pKa (most basic)	~ -1.5 (carbamate nitrogen)	Chemicalize
Topological Polar Surface Area (TPSA)	58.7 Ų	SwissADME
Number of Rotatable Bonds	12	SwissADME
Number of Hydrogen Bond Acceptors	3	SwissADME
Number of Hydrogen Bond Donors	2	SwissADME

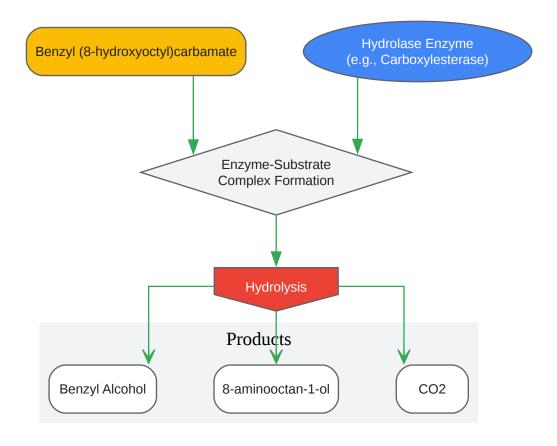
Predicted ADME Properties

ADME properties determine the pharmacokinetic profile of a compound, influencing its efficacy and safety as a potential therapeutic agent.

Property	Predicted Outcome	Interpretation	Method/Tool
Lipinski's Rule of Five	0 violations	Likely good oral bioavailability	SwissADME
Gastrointestinal (GI) Absorption	High	Well absorbed from the gut	SwissADME
Blood-Brain Barrier (BBB) Permeation	No	Unlikely to cross the BBB	SwissADME
Caco-2 Permeability (logPapp)	-5.0 to -4.5 cm/s	Moderate to high permeability	ADMETlab 2.0, pkCSM
P-glycoprotein (P-gp) Substrate	No	Not likely to be a substrate of P-gp efflux pump	SwissADME
CYP1A2 Inhibitor	No	Low potential for drug- drug interactions	SwissADME
CYP2C19 Inhibitor	No	Low potential for drug- drug interactions	SwissADME
CYP2C9 Inhibitor	No	Low potential for drug- drug interactions	SwissADME
CYP2D6 Inhibitor	No	Low potential for drug- drug interactions	SwissADME
CYP3A4 Inhibitor	No	Low potential for drug- drug interactions	SwissADME

Predicted Toxicological Properties

Early assessment of potential toxicity is crucial to de-risk drug candidates. The following table summarizes the predicted toxicological profile of **Benzyl (8-hydroxyoctyl)carbamate**.



Endpoint	Predicted Outcome	Confidence/Probab ility	Method/Tool
Ames Mutagenicity	Non-mutagen	High	ProTox-II, pkCSM
hERG Inhibition	Low risk of inhibition	-	pkCSM
Hepatotoxicity	Low probability	High	ProTox-II
Carcinogenicity	Low probability	Moderate	ProTox-II
Oral Rat Acute Toxicity (LD50)	Predicted ~2000 mg/kg (Class 4)	-	ProTox-II
Skin Sensitization	Low probability	Moderate	pkCSM

Hypothetical Signaling Pathway

Given the structural features of a carbamate and a long alkyl chain with a terminal hydroxyl group, **Benzyl (8-hydroxyoctyl)carbamate** could potentially interact with enzymes involved in lipid signaling or hydrolysis. The following diagram depicts a hypothetical interaction with a generic hydrolase enzyme.

Click to download full resolution via product page

 To cite this document: BenchChem. [In-Silico Prediction of Benzyl (8-hydroxyoctyl)carbamate Properties: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2459146#in-silico-prediction-of-benzyl-8-hydroxyoctyl-carbamate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com